4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-

Neurobiology Alzheimer's disease Enzyme kinetics

The compound 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- (CAS 64194-39-4) is a polydentate, fully acylated chromone derivative characterized by a 4-nitrophenyl substituent at the 3-position. Its molecular formula is C20H15NO8 and its molecular weight is 397.3 g/mol.

Molecular Formula C20H15NO8
Molecular Weight 397.3 g/mol
CAS No. 64194-39-4
Cat. No. B15074420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-
CAS64194-39-4
Molecular FormulaC20H15NO8
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H15NO8/c1-10-18(13-4-6-14(7-5-13)21(25)26)20(24)19-16(27-10)8-15(28-11(2)22)9-17(19)29-12(3)23/h4-9H,1-3H3
InChIKeyHOTOEKWTDLIZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- (CAS 64194-39-4): A Chromone-Derived Enzyme Inhibitor for Targeted Research


The compound 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- (CAS 64194-39-4) is a polydentate, fully acylated chromone derivative characterized by a 4-nitrophenyl substituent at the 3-position. Its molecular formula is C20H15NO8 and its molecular weight is 397.3 g/mol . It is commercially available as a high-purity intermediate for research and development, with vendors specifying a minimum purity of 95-98% . The compound's structural complexity, featuring both hydrophobic (methyl, nitrophenyl) and acyl-protected phenolic ester groups, distinguishes it from simpler mono- or dihydroxylated chromones and makes it a versatile building block in medicinal chemistry.

Why Generic Chromone or Flavonoid Substitution Cannot Replicate the Activity of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-


Generic chromones or flavonoids cannot be interchanged with this compound because its specific substitution pattern drives a unique enzyme inhibition profile that is highly sensitive to structural modifications. The presence of the 5,7-diacetoxy groups, the 2-methyl group, and the 3-(4-nitrophenyl) motif collectively govern its affinity for specific carbonic anhydrase (CA) and acetylcholinesterase (AChE) isoforms . Removing or altering any single functional group, such as switching to a 5,7-dihydroxy or 2-phenyl analog, would eliminate the specific hydrophobic and hydrogen-bonding interactions required for the observed nanomolar-level inhibition, rendering the analog ineffective for the same research purpose.

Quantitative, Comparator-Driven Evidence to Differentiate 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- from Closest Structural Analogs


Potent Acetylcholinesterase (AChE) Inhibition: A Direct Head-to-Head Comparison with the Drug Donepezil

The target compound demonstrates exceptionally potent inhibition of human acetylcholinesterase (AChE) with a Ki of 1.30 nM, as measured by a Lineweaver-Burk plot analysis using acetylcholine iodate as a substrate after a 10-minute preincubation . This potency is a 4.8-fold improvement over the clinical AChE inhibitor donepezil, which has a reported Ki of approximately 6.27 nM under comparable assay conditions . This quantitative difference establishes the target compound as a high-affinity lead candidate for cholinergic research.

Neurobiology Alzheimer's disease Enzyme kinetics

Selective Isoform Profiling: Nanomolar Affinity for Carbonic Anhydrase II (CA II) Over CA IV and CA VI

The compound displays a significant selectivity window within the carbonic anhydrase family. It inhibits human carbonic anhydrase II (CA II) with a Ki of 2.70 nM, while showing markedly weaker affinity for human CA IV (Ki = 5,340 nM) and human CA VI (Ki = 9,640 nM), as determined by spectrophotometric assay using 4-nitrophenylacetate as a substrate . This represents a 1,977-fold selectivity for CA II over CA IV, and a 3,570-fold selectivity over CA VI, a profile not commonly achieved by simple chromone-based inhibitors.

Carbonic Anhydrase Isoform Selectivity Glaucoma Therapy

Superior Dual-Target Engagement Profile Compared to Legacy Phenolic Chromone Derivatives

The target compound is a potent inhibitor of both acetylcholinesterase (Ki = 1.30 nM) and carbonic anhydrase II (Ki = 2.70 nM), a dual-activity profile that is absent in its 5,7-dihydroxy analog, 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, which lacks the acyl-protecting groups and shows no significant enzyme inhibition . This unique dual engagement positions the compound as a valuable chemical probe for studying the interplay between cholinergic and pH-regulation pathways in neurodegeneration.

Dual-target inhibitor Polypharmacology Alzheimer's multimorbidity

High-Impact Application Scenarios for 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- Based on Proven Quantitative Differentiation


Precision Cholinergic System Research in Alzheimer's Disease Models

Given its exceptionally potent acetylcholinesterase inhibitory activity (Ki = 1.30 nM), this compound can be directly deployed as a high-sensitivity chemical probe in Alzheimer's disease research. Its 4.8-fold potency advantage over donepezil allows for lower dosing in in vitro cell-based assays, reducing solvent-induced cytotoxicity and enabling cleaner pharmacological readouts in studies of cholinergic signaling and amyloid-beta interactions.

Carbonic Anhydrase Isoform-Selective Probing for Ocular Physiology Studies

The compound's exquisite selectivity for carbonic anhydrase II (Ki = 2.70 nM) over CA IV (Ki = 5,340 nM) and CA VI (Ki = 9,640 nM) makes it an ideal tool for dissecting the role of CA II in aqueous humor production within the eye, without interference from membrane-bound or secreted isoforms. This level of selectivity is highly valued in glaucoma drug development programs.

Multitarget-Directed Ligand (MTDL) Development for Complex Neurodegenerative Disorders

The confirmed dual-target engagement of both acetylcholinesterase and carbonic anhydrase II provides a rare, validated starting point for the design of next-generation multitarget-directed ligands. Researchers can use this scaffold to explore synergistic therapeutic effects in Alzheimer's disease, where both cholinergic dysfunction and metabolic acidosis are implicated in disease progression.

Pharmacophoric Building Block for Hybrid Inhibitor Synthesis

As a fully acylated chromone scaffold with a definitive activity profile, this compound serves as a superior synthetic intermediate for generating focused libraries of hybrid inhibitors. Its 5,7-diacetoxy groups allow for selective deprotection and subsequent functionalization, enabling the introduction of additional pharmacophores without disturbing the core structure responsible for its baseline nanomolar enzyme inhibition .

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.